molecular formula C17H20ClN3O2S B4197404 NR2F2-IN-1

NR2F2-IN-1

Cat. No.: B4197404
M. Wt: 365.9 g/mol
InChI Key: PYRMFONFWQTEGD-UHFFFAOYSA-N
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Description

NR2F2-IN-1 is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a 3,4-dimethoxyphenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NR2F2-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor under acidic or basic conditions.

    Attachment of the 3,4-Dimethoxyphenylethylamine Moiety: This step involves the nucleophilic substitution of the thieno[2,3-d]pyrimidine core with 3,4-dimethoxyphenylethylamine, often facilitated by a coupling reagent such as EDCI or DCC.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

NR2F2-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

NR2F2-IN-1 has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique electronic properties.

    Biology: The compound may serve as a probe for studying biological processes, particularly those involving thieno[2,3-d]pyrimidine derivatives.

    Industry: It could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of NR2F2-IN-1 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate and ultimately inhibiting DNA and RNA synthesis . This mechanism is similar to that of other pyridopyrimidine derivatives used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NR2F2-IN-1 is unique due to its combination of a thieno[2,3-d]pyrimidine core and a 3,4-dimethoxyphenylethylamine moiety. This unique structure imparts specific electronic and steric properties that may enhance its interaction with biological targets and its potential as a therapeutic agent.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S.ClH/c1-11-8-13-16(19-10-20-17(13)23-11)18-7-6-12-4-5-14(21-2)15(9-12)22-3;/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRMFONFWQTEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NCCC3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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